N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-4-3-5-14(10-13)12-25(22,23)19-15-6-7-17-16(11-15)18(21)20(2)8-9-24-17/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNFXTINDKGSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound features a benzo[f][1,4]oxazepine core fused with sulfonamide and aromatic moieties. This unique structure is believed to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 348.43 g/mol.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as:
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors influencing various physiological processes.
Research into similar compounds suggests that the oxazepine structure may enhance neuroprotective and anti-inflammatory properties.
Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound through various assays:
-
Anticancer Activity :
- In vitro studies demonstrated that derivatives of oxazepine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through apoptosis induction.
-
Antimicrobial Properties :
- Preliminary assays indicated that this compound may possess antimicrobial activity against certain bacterial strains. Sulfonamides are traditionally known for their antibacterial properties, and this compound's structure suggests a potential enhancement of these effects.
-
Neuroprotective Effects :
- Compounds containing the oxazepine core have been linked to neuroprotective activities in animal models. This suggests that this compound may also offer similar benefits.
Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | 3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Neuroprotective | Reduced neuronal death in vitro |
| 2 | Sulfanilamide | Antibacterial | Effective against Gram-positive bacteria |
| 3 | Benzothiazole derivatives | Anticancer | Induced apoptosis in cancer cells |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Anticancer Properties
Research indicates that this compound has potential anticancer effects, particularly against prostate cancer.
- Mechanism of Action : The compound is believed to inhibit androgen receptors and induce apoptosis in cancer cells. In vitro studies have shown significant cytotoxicity against prostate cancer cell lines with an effective concentration (EC50) in the low micromolar range .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in various models of neurodegenerative diseases.
- Animal Studies : In rodent models of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function. This suggests a dual role in both cancer therapy and neuroprotection.
Case Study 1: Prostate Cancer Model
A study involving androgen-sensitive prostate cancer cell lines demonstrated that treatment with N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide led to a significant reduction in tumor growth compared to control groups. The mechanism was linked to androgen receptor degradation pathways .
Case Study 2: Neurodegenerative Disease Model
In a model of Alzheimer’s disease, the compound was shown to reduce neuronal loss and improve behavioral outcomes. These effects were attributed to its ability to modulate excitotoxicity mediated by glutamate receptors.
Summary Table of Findings
| Application | Biological Activity | Study Type |
|---|---|---|
| Anticancer | Induces apoptosis in prostate cancer cells | In Vitro |
| Neuroprotection | Reduces amyloid-beta plaques; improves cognition | Animal Model |
| Prostate Cancer Treatment | Reduces tumor growth via androgen receptor modulation | Case Study |
| Alzheimer's Disease Treatment | Protects neurons; improves behavioral outcomes | Case Study |
Q & A
Q. What synthetic routes are recommended for preparing N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated for structurally related benzoxazepines . Key steps include:
Cyclization : Nitroarene precursors are cyclized under Pd catalysis to form the benzoxazepine core.
Sulfonylation : Reaction with m-tolylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
Example reaction conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, HCO₂H, 80°C | 65–75% | |
| Sulfonylation | m-Tolylsulfonyl chloride, Et₃N, DCM | 70–85% |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is critical:
- NMR : Confirms regiochemistry of the benzoxazepine ring and sulfonamide substitution (e.g., δ 2.3–2.6 ppm for methyl groups, δ 7.0–8.0 ppm for aromatic protons) .
- IR : Validates carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and sulfonamide S=O bonds (~1150–1350 cm⁻¹) .
- HRMS : Ensures molecular ion consistency with the calculated mass (e.g., [M+H]⁺ at m/z 413.12) .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Use fume hoods and nitrile gloves due to potential toxicity of sulfonamide intermediates.
- Avoid exposure to Pd catalysts (e.g., Pd(OAc)₂) via proper waste disposal and PPE .
- Monitor for exothermic reactions during cyclization steps using temperature-controlled setups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains yield while lowering costs .
- Temperature Gradients : Stepwise heating (60°C → 80°C) minimizes side reactions in sulfonylation .
Q. What strategies resolve solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin to enhance aqueous solubility .
- Salt Formation : Prepare sodium or potassium salts of the sulfonamide group for improved bioavailability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Modify the m-tolyl group (e.g., electron-withdrawing Cl or NO₂) to assess impact on target binding .
- Core Analogues : Compare activity against benzooxazepines with different ring sizes (e.g., 1,4-oxazepine vs. 1,5-oxazepine) .
Example SAR Table:
| Derivative | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent | m-Tolyl | 1.2 | Enzyme X |
| Derivative 1 | p-Cl-Phenyl | 0.8 | Enzyme X |
| Derivative 2 | o-NO₂-Phenyl | 3.5 | Enzyme X |
Q. What analytical methods validate purity and stability under storage conditions?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (e.g., Chromolith) with gradient elution (ACN/H₂O + 0.1% TFA) to detect impurities (<0.5%) .
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor degradation via LC-MS .
Q. How to address contradictory biological activity data across assays?
- Methodological Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Metabolite Screening : Use liver microsomes to identify active/inactive metabolites confounding results .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values for similar compounds?
- Methodological Answer :
- Standardize Assay Conditions : Control pH, temperature, and cofactor concentrations across labs .
- Reference Compounds : Include known inhibitors (e.g., Lansoprazole N-oxide) as internal controls .
Tables for Key Data
Q. Table 1: Comparison of Analytical Techniques
Q. Table 2: Biological Activity Profiling
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Antimicrobial (MIC) | S. aureus | 8 µg/mL | |
| Antitumor (MTT) | HeLa cells | IC₅₀ = 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
